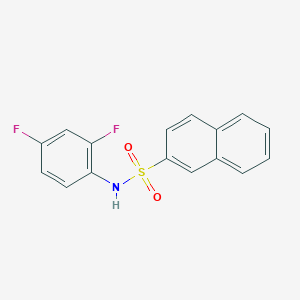
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been synthesized through various methods. This compound has been studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been studied for its potential applications in different fields of scientific research. Medicinal chemistry is one of the fields where this compound has been extensively studied. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. In biochemistry, it has been studied for its interactions with different biomolecules, such as enzymes and proteins.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities through different mechanisms. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been shown to exhibit different biochemical and physiological effects. For instance, it has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to inhibit the replication of certain viruses, such as HIV, by interfering with their life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One of the directions is the development of new derivatives with improved pharmacological activities and solubility. Another direction is the study of the interactions of this compound with different biomolecules, such as enzymes and proteins, to understand its mechanism of action. Furthermore, the study of the pharmacokinetics and toxicity of this compound is important for its potential use as a therapeutic agent. Finally, the development of new drug delivery systems for this compound can improve its bioavailability and efficacy.
Méthodes De Synthèse
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine can be synthesized through various methods. One of the most common methods is the reaction of 4-methylphenyl-1,2-diamine and 2-thienylmethyl bromide in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction results in the formation of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine as the final product.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-14-4-7-16(8-5-14)22-13-21-18-11-15(6-9-19(18)22)20-12-17-3-2-10-23-17/h2-11,13,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGSSIAFHGUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)
![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

